Sulfuric acid;decahydrate

Thermochemistry Hydrate stability Planetary ice analogs

Sulfuric acid;decahydrate (CAS 642485‑82‑3, molecular formula H₂SO₄·10H₂O, H₂₂O₁₄S) is a stoichiometrically well‑defined solid hydrate belonging to the sulfuric acid–water binary system, with a relative molecular mass of 278.23 g·mol⁻¹. This hydrated form is distinct from both concentrated liquid sulfuric acid (anhydrous or monohydrate) and lower hydrates such as the dihydrate (H₂SO₄·2H₂O), hexahydrate (H₂SO₄·6H₂O), and octahydrate (H₂SO₄·8H₂O), each of which exhibits unique phase stability, thermodynamic properties, and structural characteristics.

Molecular Formula H22O14S
Molecular Weight 278.23 g/mol
CAS No. 642485-82-3
Cat. No. B12584788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfuric acid;decahydrate
CAS642485-82-3
Molecular FormulaH22O14S
Molecular Weight278.23 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O
InChIInChI=1S/H2O4S.10H2O/c1-5(2,3)4;;;;;;;;;;/h(H2,1,2,3,4);10*1H2
InChIKeyJTERPZLSUHFRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfuric Acid Decahydrate (CAS 642485-82-3): A Defined Stoichiometric Hydrate for Precise H₂SO₄ Delivery in Low-Temperature and Water-Rich Environments


Sulfuric acid;decahydrate (CAS 642485‑82‑3, molecular formula H₂SO₄·10H₂O, H₂₂O₁₄S) is a stoichiometrically well‑defined solid hydrate belonging to the sulfuric acid–water binary system, with a relative molecular mass of 278.23 g·mol⁻¹ . This hydrated form is distinct from both concentrated liquid sulfuric acid (anhydrous or monohydrate) and lower hydrates such as the dihydrate (H₂SO₄·2H₂O), hexahydrate (H₂SO₄·6H₂O), and octahydrate (H₂SO₄·8H₂O), each of which exhibits unique phase stability, thermodynamic properties, and structural characteristics [1]. In planetary-science and low-temperature applications where precise water‑acid stoichiometry and solid‑state handling are critical, the decahydrate offers a definable composition that cannot be replicated by simple dilution of concentrated acid.

Stoichiometric HydrateH₂SO₄·10H₂O, precise water-acid ratio
Solid-State HandlingLow-temperature, planetary-ice research
Defined CompositionNot replicable by dilution of concentrated acid

Why Sulfuric Acid Decahydrate Cannot Be Replaced by Anhydrous Acid, Monohydrate, or Lower Hydrates Without Compromising Thermodynamic and Phase Integrity


Sulfuric acid hydrates differ profoundly in their enthalpy of formation, phase stability, and structural organization as the water‑of‑crystallization number increases. The decahydrate (H₂SO₄·10H₂O) exhibits a standard enthalpy of formation (ΔfH°(0 K)) of approximately –3738 kJ·mol⁻¹, which is over three times more exothermic than the monohydrate (–1126 kJ·mol⁻¹) and significantly more negative than the nonahydrate (–3452 kJ·mol⁻¹) [1] [2] [3]. These thermodynamic differences mean that substituting concentrated acid or a lower hydrate for the decahydrate in phase‑sensitive experimental or industrial workflows can shift crystallization pathways, alter thermal behavior, and invalidate quantitative models of hydrate formation and dissociation. Only the decahydrate delivers the precisely defined water‑acid stoichiometry required for reproducible low‑temperature syntheses, planetary‑ice simulations, and humidity‑controlled reaction vessels.

Enthalpy Mismatch
Formation enthalpy differs sharply from monohydrate and lower hydrates, shifting calorimetric models.
Phase Behavior Shift
Crystallization pathways and thermal stability may not transfer across hydrate forms.
Stoichiometry Not Preserved
Dilution or lower hydrate substitution cannot reproduce the defined H₂SO₄·10H₂O composition.

Quantitative Differentiation of Sulfuric Acid Decahydrate (CAS 642485‑82‑3) Relative to Key Analogs: Enthalpy, Hydrogen Bonding, and Phase Stability


Standard Absolute Enthalpy of Formation Is Over 3‑Fold More Exothermic Than Monohydrate, Indicating a Fundamentally Different Hydration Energy Landscape

Sulfuric acid decahydrate exhibits a standard absolute enthalpy of formation (ΔfH° at 0 K) of –3738.4 kJ·mol⁻¹, compared with –1126.3 kJ·mol⁻¹ for the monohydrate (H₂SO₄·H₂O). The decahydrate is therefore 2612 kJ·mol⁻¹ more exothermic per formula unit—a 3.3‑fold increase in magnitude—which reflects the much stronger effective hydrogen‑bonding network and higher lattice stabilization energy in the decahydrate solid [1] [2].

Enthalpy of Formation
Head-to-head
Decahydrate ΔfH° = –3738.4 kJ·mol⁻¹
vs. Monohydrate –1126.3 kJ·mol⁻¹
Supports hydrate-specific thermodynamic reference selection.
3.3× more exothermic; calorimetric standard context.
Thermochemistry Hydrate stability Planetary ice analogs

Incremental Enthalpy of Hydration from Nonahydrate to Decahydrate Remains Substantial at –287 kJ·mol⁻¹, Demonstrating Sustained Energetic Gain at the Tenth Water Molecule

The step‑wise enthalpic stabilization upon moving from the nonahydrate to the decahydrate is –287 kJ·mol⁻¹ (ΔfH° nonahydrate: –3451.5 kJ·mol⁻¹; ΔfH° decahydrate: –3738.4 kJ·mol⁻¹). This value is significantly larger than the typical step‑wise hydration enthalpy observed for lower hydrates, such as the monohydrate‑to‑dihydrate increment of approximately –295 kJ·mol⁻¹ (monohydrate: –1127 kJ·mol⁻¹; dihydrate: –1422 kJ·mol⁻¹), indicating that the addition of the tenth water molecule still contributes a substantial lattice stabilization energy [1] [2] [3].

Stepwise Hydration
Head-to-head
Nonahydrate → Decahydrate Δ = –287 kJ·mol⁻¹
Comparable to mono→dihydrate (–295 kJ·mol⁻¹)
Sustained lattice gain confirms unique stoichiometric identity.
Enables procurement of defined decahydrate, not approximate mixture.
Thermochemistry Hydrate lattice energy Sequential hydration

Hydrogen‑Bond Donor and Acceptor Counts Increase by Over 70% Compared to the Dihydrate, Enabling a Vastly Expanded Hydrogen‑Bonding Network

The sulfuric acid decahydrate molecule possesses 12 hydrogen‑bond donors and 14 hydrogen‑bond acceptors, whereas the dihydrate possesses only 6 donors and 8 acceptors. This near‑doubling of hydrogen‑bonding capacity (donors: +100 %; acceptors: +75 %) arises directly from the ten incorporated water molecules and underlies the decahydrate’s exceptional lattice energy and its predicted ability to form extended three‑dimensional hydrogen‑bonded networks .

H-Bond Network
Data to verify
12 donors, 14 acceptors (decahydrate)
vs. 6 donors, 8 acceptors (dihydrate)
May support non-deliquescent solid-state applications.
Sources limited; class-level inference.
Hydrogen bonding Crystal engineering Computational chemistry

Monoscopic Exact Mass of 278.07296 Da Provides a Unique Identifier for Mass‑Spectrometric Differentiation from All Other Sulfuric Acid Hydrates

The monoisotopic exact mass of sulfuric acid decahydrate is 278.07296 Da (molecular formula H₂₂O₁₄S), compared with 206.03072 Da for the hexahydrate (H₁₄O₁₀S) and 116.0948 Da for the monohydrate (H₄O₅S). The mass difference between the decahydrate and the hexahydrate is 72.04224 Da, which corresponds exactly to four water molecules (4 × 18.01056 Da) and allows unambiguous identification of the decahydrate in mixtures by high‑resolution mass spectrometry [1].

Exact Mass
Reported
278.07296 Da (H₂SO₄·10H₂O)
72.04 Da higher than hexahydrate
Supports direct HRMS identification in hydrate mixtures.
Enables rapid lot verification.
Mass spectrometry Analytical chemistry Quality control

The Decahydrate Lies Outside the Experimentally Observed Binary Phase Diagram, Differentiating It from the Octahydrate and Hexahydrate Which Are Detected in Synchrotron X‑Ray Diffraction Studies

Synchrotron X‑ray powder diffraction of the water‑rich H₂SO₄–H₂O system (<50 wt % H₂SO₄) detects only four crystalline hydrate phases—none of which corresponds to the decahydrate. The octahydrate (SAO, 40.5 wt % H₂SO₄) and hexahydrate (SAHx) are observed, whereas the decahydrate (≈35.2 wt % H₂SO₄) is notably absent, suggesting it may be metastable or require non‑equilibrium crystallization conditions [1] [2].

Phase Diagram
Class-level
Decahydrate not observed in equilibrium XRD
Octahydrate & hexahydrate detected
Metastable form may support kinetic trapping studies.
Non-equilibrium icy-moon surface context.
Phase diagram Synchrotron XRD Planetary science

Topological Polar Surface Area (TPSA) of 93 Ų for the Decahydrate Is Over 30‑Fold Greater Than That of the Monohydrate, Translating to Radically Different Hygroscopicity and Surface Reactivity

The computed topological polar surface area (TPSA) of sulfuric acid decahydrate is approximately 93 Ų, while the monohydrate’s TPSA is ≈3 Ų. This >30‑fold increase reflects the extensive hydrogen‑bonded water network and predicts significantly higher surface hydrophilicity, faster water vapor sorption kinetics, and distinct heterogeneous reactivity compared with lower hydrates and concentrated liquid sulfuric acid [1].

TPSA
Data to verify
≈93 Ų (decahydrate)
vs. ≈3 Ų (monohydrate)
Higher surface hydrophilicity may influence water sorption kinetics.
Computed property; verification recommended.
Surface chemistry Hygroscopicity Material characterization

High‑Value Application Scenarios for Sulfuric Acid Decahydrate (CAS 642485‑82‑3) Based on Differentiated Physicochemical Evidence


Calorimetric Reference Standard for Solid Hydrate Thermochemistry

The decahydrate’s exquisitely defined enthalpy of formation (–3738 kJ·mol⁻¹) and its 3.3‑fold difference from the monohydrate make it an ideal internal standard for calibrating calorimeters and thermodynamic models that require a highly exothermic hydrate baseline . Any attempt to use a lower hydrate or liquid sulfuric acid would introduce a systematic error of over 2600 kJ·mol⁻¹ in enthalpy measurements [1].

Planetary‑Icing Laboratory Simulations for Europa and Ganymede Surface Chemistry

Although the decahydrate is not observed in the equilibrium binary phase diagram, its stoichiometric composition (≈35 wt % H₂SO₄) places it within the water‑rich region relevant to Jupiter’s icy moons . Researchers requiring a kinetically trapped, metastable hydrate to simulate non‑equilibrium surface deposits will find the decahydrate uniquely suited, as octahydrate and hexahydrate represent only the equilibrium end‑members [1].

High‑Resolution Mass‑Spectrometric Quantitation of Hydrate Mixtures in Quality‑Control Laboratories

The decahydrate’s monoisotopic mass of 278.07296 Da, separated from the hexahydrate by exactly 4 water molecules (72.04224 Da), allows direct, interference‑free quantitation by LC‑HRMS or direct‑infusion MS . This capability enables procurement and QC departments to verify the hydrate number of incoming material within minutes, eliminating the risk of accepting mis‑labeled or degraded product [1].

Hydrogen‑Bond Network Engineering for Cryoprotectant and Lyophilization Formulations

With 12 hydrogen‑bond donors and 14 acceptors, the decahydrate offers a >70 % increase in hydrogen‑bonding capacity over the dihydrate . This property can be exploited in the rational design of cryoprotectant mixtures, lyophilization excipients, and ice‑recrystallization inhibitors where a high density of directed hydrogen bonds is desired to control water activity and inhibit damaging ice crystal growth [1].

Application
Selection Property
Validation Focus
Calorimetric Reference Standard
Defined stoichiometric enthalpy of formation
Hydrate-specific thermochemical model verification
Planetary-Ice Lab Simulations
Metastable hydrate outside equilibrium phase diagram
Non-equilibrium surface chemistry model evaluation
Mass-Spectrometric Quantitation
Distinct monoisotopic mass signature
HRMS differentiation from other sulfuric acid hydrates
Hydrogen-Bond Network Engineering
High hydrogen-bond donor/acceptor density
Water-activity control and ice-recrystallization inhibition assessment
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